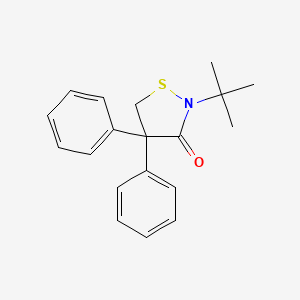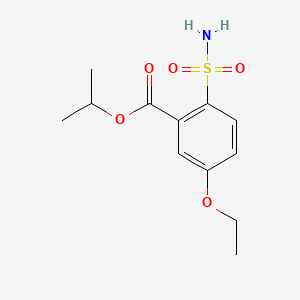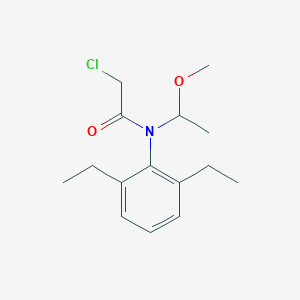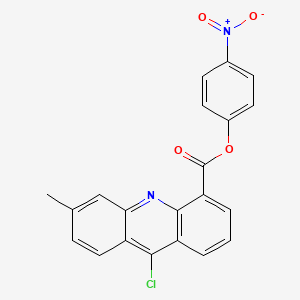![molecular formula C14H21N5O B14450690 1-[4-(4-Amino-5,6,7,8-tetrahydroquinazolin-2-yl)piperazin-1-yl]ethan-1-one CAS No. 76781-14-1](/img/structure/B14450690.png)
1-[4-(4-Amino-5,6,7,8-tetrahydroquinazolin-2-yl)piperazin-1-yl]ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[4-(4-Amino-5,6,7,8-tetrahydroquinazolin-2-yl)piperazin-1-yl]ethan-1-one is a compound that features a quinazoline skeleton, which is a significant structural motif in various natural products and pharmaceutically active compounds . This compound is of interest due to its potential biological activities, including antitubercular and antidiabetic properties .
Méthodes De Préparation
The synthesis of 1-[4-(4-Amino-5,6,7,8-tetrahydroquinazolin-2-yl)piperazin-1-yl]ethan-1-one can be achieved using α-aminoamidines as reagents. These reagents react with bis-benzylidene cyclohexanones under mild conditions, resulting in high yields and easy workup . The reaction conditions are relatively mild, making the process efficient and straightforward
Analyse Des Réactions Chimiques
1-[4-(4-Amino-5,6,7,8-tetrahydroquinazolin-2-yl)piperazin-1-yl]ethan-1-one undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, where nucleophiles replace leaving groups in the molecule.
The major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
1-[4-(4-Amino-5,6,7,8-tetrahydroquinazolin-2-yl)piperazin-1-yl]ethan-1-one has several scientific research applications:
Mécanisme D'action
The mechanism of action of 1-[4-(4-Amino-5,6,7,8-tetrahydroquinazolin-2-yl)piperazin-1-yl]ethan-1-one involves its interaction with specific molecular targets. For instance, it has shown high binding affinity toward dihydrofolate reductase (DHFR), pantothenate kinase (MtPanK), and FAD-containing oxidoreductase DprE1 (MtDprE1) in Mycobacterium tuberculosis . These interactions inhibit the enzymes’ activities, potentially leading to antitubercular effects .
Comparaison Avec Des Composés Similaires
1-[4-(4-Amino-5,6,7,8-tetrahydroquinazolin-2-yl)piperazin-1-yl]ethan-1-one can be compared with other similar compounds, such as:
5,6,7,8-Tetrahydroquinazoline derivatives: These compounds share the quinazoline skeleton and have shown various biological activities.
Piperazine derivatives: These compounds also feature the piperazine ring and are used in various pharmaceutical applications.
The uniqueness of this compound lies in its specific combination of the quinazoline and piperazine moieties, which contribute to its distinct biological activities .
Propriétés
Numéro CAS |
76781-14-1 |
|---|---|
Formule moléculaire |
C14H21N5O |
Poids moléculaire |
275.35 g/mol |
Nom IUPAC |
1-[4-(4-amino-5,6,7,8-tetrahydroquinazolin-2-yl)piperazin-1-yl]ethanone |
InChI |
InChI=1S/C14H21N5O/c1-10(20)18-6-8-19(9-7-18)14-16-12-5-3-2-4-11(12)13(15)17-14/h2-9H2,1H3,(H2,15,16,17) |
Clé InChI |
IXTTVZZATSSDNS-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)N1CCN(CC1)C2=NC3=C(CCCC3)C(=N2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Phosphine, [bis(trimethylsilyl)methylene]phenyl-](/img/structure/B14450615.png)
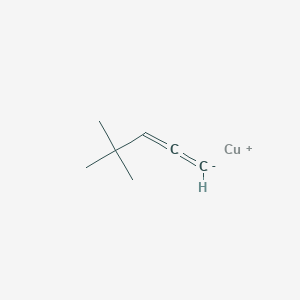

![Podophyllotoxin-anisyliden-glucosid [German]](/img/structure/B14450628.png)
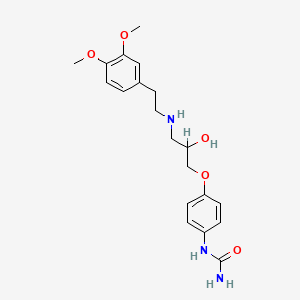
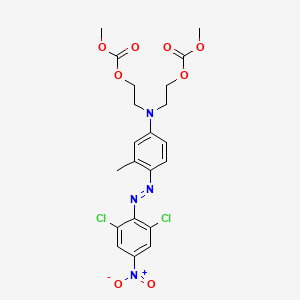
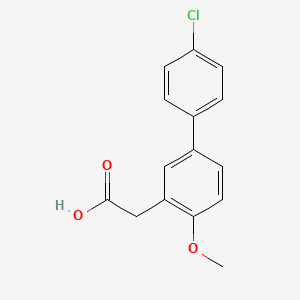
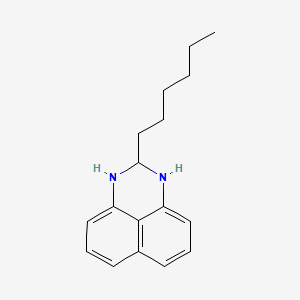
![(E)-1-(4-Methoxyphenyl)-N-[4-(nonafluorobutyl)phenyl]methanimine](/img/structure/B14450678.png)
![3,4-Dibromo-7-oxabicyclo[4.1.0]heptane-1-carbaldehyde](/img/structure/B14450683.png)
